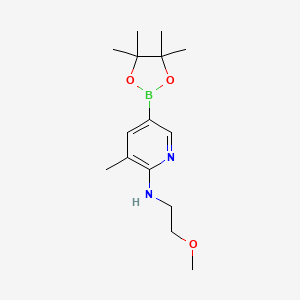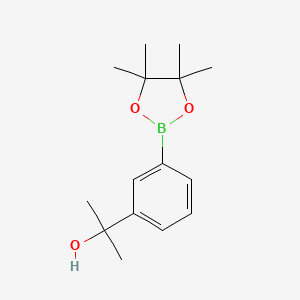
(4,4-Difluoroadamantan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,4-Difluoroadamantan-1-yl)methanol” is a fluorinated building block with the molecular formula C11H16F2O . It has a molecular weight of 202.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 heavy atoms . It has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor . The InChI Key for this compound is FUGCZPLJOOCMNN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.05 , indicating its lipophilicity. It is soluble, with a solubility of 0.769 mg/ml .Scientific Research Applications
Synthesis and Biomimetic Applications : Ryan B. Gaynor et al. (2023) discussed the preparation of a compound similar to (4,4-Difluoroadamantan-1-yl)methanol, which was synthesized through a multi-step process. This compound, identified as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, could potentially be used as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Synthesis of Hydroxyadamantan Methanols : E. Ivleva et al. (2018) developed a procedure for synthesizing (3-hydroxyadamantan-1-yl)methanols, which might be relevant for understanding the synthesis of similar compounds like this compound (Ivleva, Pogulyaiko, & Klimochkin, 2018).
Methanol in Fuel Applications : Studies by L. Tau et al. (1990) and N. Yilmaz & Atmanli (2017) explore the use of methanol and its derivatives in fuel applications, including its role in gasoline production and as an alternative in diesel engines. These studies suggest potential applications of methanol derivatives in energy sectors (Tau, Fort, Bao, & Davis, 1990); (Yilmaz & Atmanli, 2017).
Methanol in Biomembrane Studies : Michael H. L. Nguyen et al. (2019) discuss the impact of methanol on lipid dynamics in biomembrane studies, indicating potential research applications of methanol derivatives in biological and synthetic membrane analyses (Nguyen et al., 2019).
Methanol in Chemical Synthesis : Research by P. Tian et al. (2015) on methanol-to-olefins (MTO) highlights the significance of methanol in chemical synthesis, potentially implying similar applications for its derivatives (Tian, Wei, Ye, & Liu, 2015).
Safety and Hazards
properties
IUPAC Name |
(4,4-difluoro-1-adamantyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCZPLJOOCMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735112 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1283719-51-6 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)



![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)


![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)




